An In-depth Technical Guide to the Solubility Profile of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS: 110113-96-7) in various organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, the influence of physicochemical properties, and robust experimental methodologies. It is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate, absorption, and ultimately, its bioavailability. For a molecule like Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, which incorporates both acidic and heterocyclic functionalities, a thorough understanding of its solubility in a range of organic solvents is paramount for various stages of drug development. This includes formulation design, purification via crystallization, and the development of analytical methods.[1] This guide will provide a theoretical and practical foundation for establishing a comprehensive solubility profile of this compound.
Physicochemical Properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-
A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics.[2] Understanding these properties is the first step in predicting its solubility behavior.
| Property | Value / Information | Source |
| Chemical Name | 4-[(E)-2-(2-quinolinyl)ethenyl]benzoic acid | |
| CAS Number | 110113-96-7 | |
| Molecular Formula | C₁₈H₁₃NO₂ | |
| Molecular Weight | 275.30 g/mol | Calculated |
| Physical Form | Solid | |
| Structural Features | - Aromatic carboxylic acid (benzoic acid moiety)- Heterocyclic aromatic amine (quinoline ring)- Ethenyl linker providing conjugation |
The presence of the carboxylic acid group suggests that the solubility will be pH-dependent in protic solvents and that it can act as a hydrogen bond donor and acceptor. The quinoline ring, a heterocyclic aromatic structure, contributes to the molecule's rigidity and potential for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.[3][4] The overall structure is largely non-polar, which will significantly influence its affinity for various organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. The solubility of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- can be predicted by considering its interaction with different classes of organic solvents.
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Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can engage in hydrogen bonding with both the carboxylic acid group and the nitrogen of the quinoline ring.[5] Therefore, moderate to good solubility is anticipated, similar to the behavior of benzoic acid in these solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Given their high polarity, they are expected to be effective solvents for this compound. Quinoline derivatives often exhibit good solubility in DMSO.
-
Non-Polar Solvents (e.g., hexane, toluene): The large, non-polar carbocyclic and heterocyclic ring systems of the molecule suggest some affinity for non-polar solvents through van der Waals forces. However, the polar carboxylic acid group will likely limit solubility in highly non-polar solvents like hexane. Solubility in aromatic solvents like toluene may be enhanced due to potential π-π interactions.[2]
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Quinoline itself shows high solubility in chloroform and dichloromethane.[5]
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. This section provides detailed protocols for both thermodynamic and kinetic solubility, adhering to principles that align with Good Manufacturing Practice (GMP) for data integrity.[7][8]
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[9] The shake-flask method is the gold standard for this determination.[10]
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- to a vial containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to achieve thermodynamic equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the analyte's response to a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or buffer system.[11][12] While less common for organic solvents, the principle can be adapted. It measures the concentration of a compound that remains in solution after precipitation from a supersaturated solution.[13]
Experimental Workflow for Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble, such as DMSO.[13]
-
Dispensing: In a microtiter plate, dispense a small volume of the DMSO stock solution into the wells.
-
Solvent Addition and Incubation: Add the target organic solvent to each well. The mixture is then incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours).[11]
-
Analysis: The concentration of the compound that remains in solution is measured. This can be done directly in the plate using a UV spectrophotometer or by nephelometry to detect undissolved particles.[13] Alternatively, the solution can be filtered and analyzed by HPLC-UV.
-
Data Interpretation: The measured concentration represents the kinetic solubility of the compound under the specified conditions.
Data Presentation and Interpretation
Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a template for documenting experimental results.
Table 1: Solubility Data for Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | Polar Protic | 25 | Thermodynamic | ||
| Ethanol | Polar Protic | 25 | Thermodynamic | ||
| Acetone | Polar Aprotic | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Thermodynamic | ||
| Dichloromethane | Chlorinated | 25 | Thermodynamic | ||
| Toluene | Non-Polar Aromatic | 25 | Thermodynamic | ||
| Hexane | Non-Polar Aliphatic | 25 | Thermodynamic |
Conclusion
This guide provides a comprehensive approach for determining the solubility profile of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- in organic solvents. By combining an understanding of the compound's physicochemical properties with robust experimental protocols, researchers can generate the high-quality data necessary to support drug development activities. The methodologies outlined herein are designed to be adaptable and to provide a solid foundation for further formulation and analytical development.
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